molecular formula C11H9FN2O2S B1393222 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-69-2

1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1393222
M. Wt: 252.27 g/mol
InChI Key: FLJYZJGYDCPZKT-UHFFFAOYSA-N
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Description

“1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-azetidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.27 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Potential in S1P1 Receptor Agonism

1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid derivatives have been found to act as potent agonists of the S1P1 receptor. For example, the compound 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid demonstrated significant S1P1 agonism with minimal activity at S1P3, indicating its potential in targeted therapeutic applications (Lanman et al., 2011).

2. Synthesis and Pharmacological Evaluation

Various derivatives of 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been synthesized and evaluated for their pharmacological properties. For instance, compounds synthesized through the condensation of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes showed potential for anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities (Gurupadayya et al., 2008).

3. Antimicrobial and Antifungal Activities

Research indicates that certain 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid derivatives possess notable antibacterial and antifungal activities. For instance, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated comparable or slightly better activity than some medicinal standards against a variety of bacterial and fungal strains (Pejchal et al., 2015).

4. Anti-Mycobacterial Properties

Some synthesized fluorinated benzothiazolo imidazole compounds with 6-fluorobenzothiazole moiety have shown promising anti-microbial activity, suggesting their potential in treating mycobacterial infections (Sathe et al., 2011).

5. Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have shown potent cytotoxic activities in vitro against certain human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJYZJGYDCPZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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